An In-depth Technical Guide to 4-tert-Butyl-2-phenylphenol: Structure, Isomerism, Synthesis, and Applications
An In-depth Technical Guide to 4-tert-Butyl-2-phenylphenol: Structure, Isomerism, Synthesis, and Applications
This technical guide provides a comprehensive overview of 4-tert-Butyl-2-phenylphenol, a substituted biphenyl compound with significant potential in research and development. Tailored for researchers, medicinal chemists, and drug development professionals, this document delves into the molecule's structural characteristics, explores its isomerism, outlines a robust synthetic pathway with detailed protocols, and discusses its potential applications grounded in established principles of medicinal chemistry.
Introduction: The Architectural Significance of Substituted Biphenyls
The biphenyl scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Its semi-rigid nature allows it to present appended functional groups in well-defined spatial orientations, facilitating precise interactions with biological targets.[1][2] The introduction of substituents, such as the sterically demanding tert-butyl group, provides a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties. The tert-butyl group can enhance metabolic stability by shielding susceptible positions from enzymatic degradation, increase lipophilicity to improve membrane permeability, and lock molecular conformations to enhance receptor selectivity.[3][4][5]
This guide focuses on a specific embodiment of these principles: 4-tert-Butyl-2-phenylphenol (CAS No. 577-92-4).[6] We will explore its chemical identity, delineate a practical synthetic route, and contextualize its potential utility within the landscape of modern drug discovery.
Part 1: Molecular Structure and Physicochemical Properties
4-tert-Butyl-2-phenylphenol is an organic compound featuring a phenol ring substituted with a tert-butyl group at the C4 position (para to the hydroxyl group) and a phenyl group at the C2 position (ortho to the hydroxyl group). This specific arrangement dictates its electronic and steric profile.
The table below summarizes key physicochemical properties of the parent compound, 4-tert-butylphenol, which serves as a common starting material, and the key intermediate, 2-Bromo-4-tert-butylphenol. Data for the final product is limited and largely predicted.
| Property | 4-tert-Butylphenol | 2-Bromo-4-tert-butylphenol | 4-tert-Butyl-2-phenylphenol |
| CAS Number | 98-54-4[7] | 2198-66-5 | 577-92-4[6] |
| Molecular Formula | C₁₀H₁₄O | C₁₀H₁₃BrO | C₁₆H₁₈O |
| Molecular Weight | 150.22 g/mol | 229.11 g/mol | 226.31 g/mol (Calculated) |
| Appearance | White solid | White powder[8] | N/A (Predicted solid) |
| Melting Point | 99.5 °C[7] | N/A | N/A |
| Boiling Point | 239.8 °C[7] | N/A | N/A |
| pKa | 10.16[9] | N/A | N/A (Predicted ~10) |
| LogP (Predicted) | 3.3[9] | 3.9[10] | ~4.8 (Calculated) |
Part 2: Isomerism in Substituted Phenylphenols
Positional isomerism is a key consideration for this molecular scaffold. The relative positions of the hydroxyl, tert-butyl, and phenyl groups on the aromatic ring give rise to several structural isomers, each with potentially distinct biological activities and physicochemical properties. The synthesis of the target molecule often results in a mixture of these isomers, necessitating robust analytical and purification methods.
The primary isomeric byproduct expected from a synthesis starting with 4-tert-butylphenol would be the result of substitution at the alternative ortho position (C2 vs. C6). However, direct phenylation is challenging. A more controlled synthesis, as detailed below, significantly minimizes the formation of such isomers. The most relevant isomer for comparative purposes is 2-tert-Butyl-4-phenylphenol , where the positions of the two substituent groups are swapped.
Part 3: Synthesis and Purification
A robust and controlled synthesis of 4-tert-Butyl-2-phenylphenol is best achieved through a two-step process involving the regioselective bromination of a readily available precursor followed by a palladium-catalyzed cross-coupling reaction. This approach offers superior control over regiochemistry compared to direct Friedel-Crafts phenylation.
Protocol 1: Synthesis of 2-Bromo-4-tert-butylphenol (Intermediate)
Causality: This step utilizes electrophilic aromatic substitution. The hydroxyl group of the phenol is a strong activating group, directing substitution to the ortho and para positions. Since the para position is blocked by the bulky tert-butyl group, bromination occurs selectively at one of the ortho positions (C2 or C6).[3] Using a non-polar solvent like dichloromethane (CH₂Cl₂) and controlling the stoichiometry of bromine (Br₂) minimizes over-bromination.
Methodology:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-tert-butylphenol (1.0 eq) in dry dichloromethane.
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Bromine Addition: Slowly add a solution of bromine (1.05 eq) in dichloromethane to the stirred phenol solution over 30-60 minutes. The red-brown color of bromine should dissipate upon addition.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any excess bromine. Transfer the mixture to a separatory funnel, wash with water and then with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 2-Bromo-4-tert-butylphenol.[8]
Protocol 2: Suzuki-Miyaura Coupling to Synthesize 4-tert-Butyl-2-phenylphenol
Causality: The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction that couples an organoboron compound with an organohalide using a palladium catalyst.[11] The catalytic cycle involves three key steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation with the boronic acid (activated by a base), and reductive elimination to form the biaryl product and regenerate the Pd(0) catalyst.[12] A mixed solvent system like n-propanol/water is often used to dissolve both the organic substrates and the inorganic base.
Methodology:
-
Reaction Setup: To a round-bottom flask, add 2-Bromo-4-tert-butylphenol (1.0 eq), phenylboronic acid (1.2 eq), and a suitable base such as sodium carbonate (Na₂CO₃, 2.5 eq) or potassium hydroxide (KOH).[13]
-
Catalyst Addition: Add the palladium catalyst, for example, palladium(II) acetate (Pd(OAc)₂, 0.01 eq) and a phosphine ligand like triphenylphosphine (PPh₃, 0.04 eq).[14]
-
Solvent and Degassing: Add the solvent system (e.g., n-propanol and water, 3:1 v/v). Degas the mixture thoroughly by bubbling nitrogen through it for 15-20 minutes to remove oxygen, which can deactivate the catalyst.
-
Heating: Heat the reaction mixture to reflux (typically 80-100 °C) under a nitrogen atmosphere.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting aryl bromide is consumed (typically 2-12 hours).
-
Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Wash with water and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography (hexane/ethyl acetate) to isolate 4-tert-Butyl-2-phenylphenol.
Protocol 3: Analytical Separation of Isomers by HPLC
Causality: High-Performance Liquid Chromatography (HPLC) is the method of choice for separating structurally similar isomers. For substituted phenols, reversed-phase chromatography is effective. Stationary phases with alternative selectivity, such as biphenyl or pentafluorophenyl (PFP) columns, often provide superior resolution for positional isomers compared to standard C18 columns due to unique π-π and dipole-dipole interactions.[1][5]
Methodology:
-
System: A standard HPLC or UHPLC system with a UV detector.
-
Column: A reversed-phase column with enhanced selectivity for aromatic compounds (e.g., Thermo Scientific™ Hypersil GOLD™ VANQUISH™ PFP or a Kinetex Biphenyl column).[1][5]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution:
-
Start with a high percentage of Mobile Phase A (e.g., 70%).
-
Run a linear gradient to a high percentage of Mobile Phase B (e.g., 95%) over 15-20 minutes.
-
Hold for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Detection: Monitor the elution profile at a suitable wavelength, typically around 254 nm or 280 nm.
-
Analysis: The different isomers will exhibit distinct retention times, allowing for their separation and quantification.
Part 4: Spectroscopic Characterization (Predicted)
While experimental spectra for 4-tert-Butyl-2-phenylphenol are not widely published, its ¹H and ¹³C NMR spectra can be reliably predicted based on established chemical shift principles and data from analogous compounds.[15][16]
¹H NMR Spectroscopy:
-
tert-Butyl Protons: A sharp singlet integrating to 9H, typically in the range of δ 1.2-1.4 ppm.
-
Aromatic Protons (Phenol Ring): Three protons exhibiting doublet or doublet of doublets splitting patterns in the δ 6.8-7.4 ppm region. The proton ortho to the hydroxyl group will likely be the most downfield.
-
Aromatic Protons (Phenyl Group): A multiplet integrating to 5H in the δ 7.2-7.6 ppm region.
-
Hydroxyl Proton: A broad singlet whose chemical shift is dependent on concentration and solvent, typically between δ 4.5-6.0 ppm.
¹³C NMR Spectroscopy:
-
tert-Butyl Carbons: Two signals; a quaternary carbon around δ 34-35 ppm and the methyl carbons around δ 31-32 ppm.
-
Aromatic Carbons: Multiple signals in the δ 115-160 ppm range. The carbon bearing the hydroxyl group (C1) will be the most downfield, followed by the carbons attached to the other substituents.
Mass Spectrometry:
-
Molecular Ion (M⁺): An intense peak corresponding to the molecular weight (m/z ≈ 226).
-
Fragmentation: A characteristic fragmentation pattern would involve the loss of a methyl group (M-15) from the tert-butyl moiety, leading to a stable benzylic cation (m/z ≈ 211).
Part 5: Potential Applications in Research and Drug Development
While specific applications for 4-tert-Butyl-2-phenylphenol are not extensively documented, its structure embodies two key motifs widely exploited in medicinal chemistry, suggesting significant potential.
-
Metabolic Stability and Pharmacokinetics: The tert-butyl group is frequently incorporated into drug candidates to act as a "metabolic shield."[3] By sterically blocking adjacent sites, it can prevent CYP450-mediated oxidation, a common route of drug metabolism.[4][17] This can lead to an increased half-life, reduced clearance, and improved oral bioavailability. Its lipophilic nature also helps in modulating the overall LogP of a molecule to optimize absorption, distribution, metabolism, and excretion (ADME) properties.[5]
-
Privileged Biphenyl Scaffold: The biphenyl core is a cornerstone of modern drug design, found in drugs targeting a vast array of biological systems.[1][2] It is present in angiotensin II receptor blockers (e.g., Valsartan), non-steroidal anti-inflammatory drugs, and novel anticancer agents.[18] The scaffold acts as a rigid anchor, allowing for the precise positioning of pharmacophoric elements to interact with receptor binding pockets. Recent research has highlighted the use of biphenyl scaffolds in developing inhibitors for challenging targets like the PD-1/PD-L1 immune checkpoint and modulators for NMDA receptors in the central nervous system.[19][20]
The combination of these two features in 4-tert-Butyl-2-phenylphenol makes it an attractive starting point or fragment for the synthesis of novel bioactive compounds. It provides a platform where the phenyl group can be further functionalized to engage a target protein, while the tert-butyl group helps ensure favorable pharmacokinetic properties.
Conclusion
4-tert-Butyl-2-phenylphenol represents a molecule of significant interest for chemical and pharmaceutical research. Its structure is a compelling amalgamation of a privileged biphenyl scaffold and a pharmacokinetic-modulating tert-butyl group. Understanding its isomerism and employing controlled synthetic strategies, such as the detailed bromination and Suzuki-Miyaura coupling pathway, are crucial for accessing this compound in high purity. While its direct biological applications are yet to be fully explored, its structural motifs provide a strong rationale for its use as a building block in the design of next-generation therapeutics with enhanced stability and targeted activity.
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